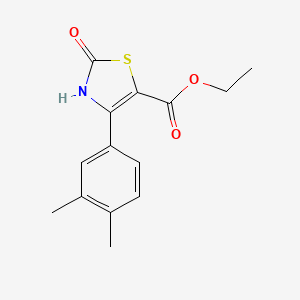
N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-2-(pyrimidin-2-yloxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-2-(pyrimidin-2-yloxy)acetamide, commonly known as 'DPMA', is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various domains, including medicine, agriculture, and environmental science. DPMA is a pyrimidine-based compound that belongs to the class of N-heterocyclic compounds, which are known for their diverse biological activities. In
Aplicaciones Científicas De Investigación
Heterocyclic Derivatives and Structural Analyses
Research on heterocyclic derivatives, such as the study by Banfield et al. (1987), highlights the structural complexity and potential applications of pyrimidine compounds. The synthesis and X-ray structure determination of related compounds demonstrate the intricate relationships between chemical structure and potential functionalities, offering a foundation for further exploration in medicinal chemistry and material sciences Banfield, J., Fallon, G., & Gatehouse, B. M. (1987). Heterocyclic-Derivatives of Guanidine. VI. Australian Journal of Chemistry.
Radiosynthesis and Imaging Applications
The work by Dollé et al. (2008) on the radiosynthesis of [18F]PBR111, a selective radioligand, illustrates the application of pyrimidine derivatives in developing tools for medical imaging, specifically positron emission tomography (PET). This research demonstrates how modifications to the pyrimidine core can lead to compounds with significant potential in diagnostic imaging, enhancing our understanding of various biological processes and diseases Dollé, F., Hinnen, F., Damont, A., et al. (2008). Journal of Labelled Compounds and Radiopharmaceuticals.
Anticancer Activity and Therapeutic Potential
Studies on pyrimidine analogues, like the research conducted by Su et al. (1986), delve into the synthesis of compounds with significant anticancer activity. By exploring novel pyrimidine to pyrido[2,3-d]pyrimidine ring transformation reactions, researchers have unveiled potential therapeutic agents that exhibit promising in vitro and in vivo anticancer properties, highlighting the therapeutic versatility of pyrimidine derivatives Su, T., Huang, J. T., Burchenal, J., et al. (1986). Journal of medicinal chemistry.
Synthesis and Biological Activities
Research into the synthesis and biological activities of pyrimidine derivatives, as exemplified by the work of Beck and Gajewski (1976), showcases the methodological advancements in creating pyrimidine-based compounds. These studies provide a foundation for the development of new pharmaceuticals and contribute to the understanding of the biological mechanisms influenced by pyrimidine structures Beck, J. R., & Gajewski, R. (1976). Journal of Heterocyclic Chemistry.
Propiedades
IUPAC Name |
N-[[4-(dimethylamino)pyrimidin-2-yl]methyl]-2-pyrimidin-2-yloxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N6O2/c1-19(2)11-4-7-14-10(18-11)8-17-12(20)9-21-13-15-5-3-6-16-13/h3-7H,8-9H2,1-2H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTUOWQJGXYABNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC=C1)CNC(=O)COC2=NC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-2-(pyrimidin-2-yloxy)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-ethyl 3-methyl 2-(5,6,7,8-tetrahydronaphthalene-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2771043.png)
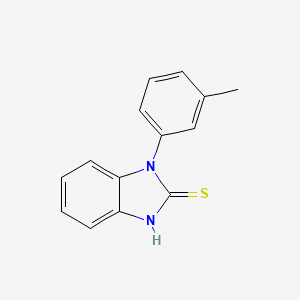
![7-(4-Methoxyphenyl)-2-[(3-phenyl-2-propenyl)sulfanyl][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2771050.png)
![1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B2771052.png)

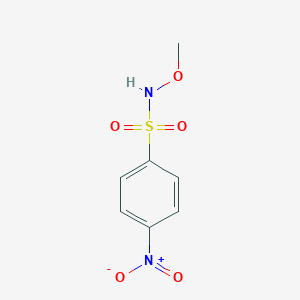
![[3-(Methoxymethyl)oxetan-3-yl]methanamine](/img/structure/B2771057.png)
![2-{4-[4-(2-Pyridinyl)-2-pyrimidinyl]phenoxy}acetohydrazide](/img/structure/B2771058.png)
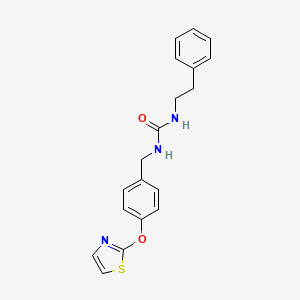
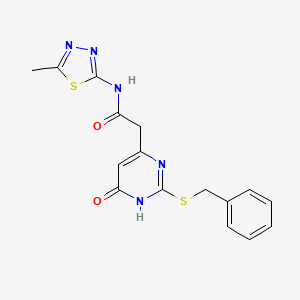
![3-[3-[4-(3-Cyclopropyl-6-oxopyridazin-1-yl)piperidin-1-yl]-3-oxopropyl]quinazolin-4-one](/img/structure/B2771062.png)
![N-Boc-N-methyl-1,4-dioxaspiro[4.5]decan-8-amine](/img/structure/B2771064.png)
